
5,5'-Dithiobis(2-nitrobenzoic acid)
Overview
Description
5,5’-Dithiobis(2-nitrobenzoic acid) is a colorogenic chemical compound commonly used to quantify the number or concentration of thiol groups in a sample. It was developed by George L. Ellman in 1959 and is often referred to as Ellman’s reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5,5’-dithiobis(2-nitrobenzoic acid) involves several steps:
Oxidation of 2-nitro-5-chlorobenzaldehyde: This compound is oxidized to the corresponding carboxylic acid.
Introduction of the Thiol Group: The thiol group is introduced via sodium sulfide.
Coupling of the Monomer: The monomer is coupled by oxidation with iodine.
Industrial Production Methods
Today, 5,5’-dithiobis(2-nitrobenzoic acid) is readily available commercially, and its production involves similar synthetic routes but optimized for industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,5’-dithiobis(2-nitrobenzoic acid) primarily undergoes disulfide exchange reactions with thiol groups. This reaction cleaves the disulfide bond to form 2-nitro-5-thiobenzoate, which ionizes to the 2-nitro-5-thiobenzoate dianion in water at neutral and alkaline pH .
Common Reagents and Conditions
Reagents: Thiol-containing compounds such as cysteine.
Conditions: Neutral to slightly alkaline pH (around pH 7-8).
Major Products
The major product formed from the reaction of 5,5’-dithiobis(2-nitrobenzoic acid) with thiols is 2-nitro-5-thiobenzoate, which has a yellow color and can be quantified spectrophotometrically .
Scientific Research Applications
Quantification of Thiol Groups
One of the primary applications of Ellman's reagent is the quantification of free thiols in proteins. The reaction with sulfhydryl groups leads to the formation of TNB, allowing for sensitive detection and quantification.
- Methodology :
- Proteins are treated with Ellman's reagent.
- The resulting TNB is measured spectrophotometrically at 412 nm.
Table 1: Comparison of Thiol Quantification Techniques
Technique | Sensitivity | Limitations |
---|---|---|
Ellman's Reagent | High | Requires pure samples |
Fluorescent Probes | Very High | More complex instrumentation |
Mass Spectrometry | High | Requires specialized equipment |
Labeling of Cysteine Residues
Ellman's reagent is extensively used for labeling cysteine residues in peptides and proteins. This technique is crucial for studying protein structure and function.
- Application :
- Cysteine-containing peptides are reacted with Ellman's reagent to form stable mixed disulfides.
Case Study : A study demonstrated that labeling with Ellman's reagent allowed for the identification of cysteine residues in oxidatively modified peptides from Escherichia coli glutamine synthetase. The labeled peptides showed increased hydrophobicity, facilitating their separation via reverse-phase chromatography .
Assays for Enzyme Activity
Ellman's reagent is also employed in enzyme assays, particularly for acetylcholinesterase activity. The change in absorbance due to thiol group interactions provides a measure of enzyme activity.
- Methodology :
- The enzyme reacts with substrates containing thiol groups.
- The resulting change in absorbance is monitored.
Table 2: Enzyme Assays Using Ellman’s Reagent
Enzyme | Substrate | Detection Method |
---|---|---|
Acetylcholinesterase | Acetylcholine | Absorbance at 412 nm |
Glutathione peroxidase | Hydrogen peroxide | Absorbance changes |
Stability Studies in Biological Matrices
Research has shown that the stability of TNB in biological matrices is critical for accurate thiol quantification. Studies involving oxidation reactions have highlighted the need for careful control of experimental conditions to prevent degradation of TNB .
Mechanism of Action
The mechanism of action of 5,5’-dithiobis(2-nitrobenzoic acid) involves the reaction with free sulfhydryl groups to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid. The target of this reaction is the conjugate base of a free sulfhydryl group, and the rate of the reaction depends on factors such as pH, the pKa of the sulfhydryl, and steric and electrostatic effects .
Comparison with Similar Compounds
Similar Compounds
4-Vinylpyridine: Another reagent used for the determination of sulfhydryl groups.
Dithiothreitol (DTT): Commonly used to reduce disulfide bonds in proteins and peptides.
Uniqueness
5,5’-dithiobis(2-nitrobenzoic acid) is unique due to its high specificity for thiol groups, its colorogenic properties, and its well-characterized chemistry, making it a reliable reagent for quantifying thiol groups in various samples .
Biological Activity
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, is a disulfide compound widely employed in biochemistry for the quantification of sulfhydryl groups in proteins. Its biological activity is primarily linked to its ability to react with thiol groups, leading to the formation of a colored product that can be measured spectrophotometrically. This article delves into the biological activity of DTNB, highlighting its applications, mechanisms of action, and relevant research findings.
DTNB is an organic disulfide that results from the oxidative dimerization of 2-nitro-5-thiobenzoic acid. It has a molecular formula of CHNOS and a CAS number of 69-78-3. The compound reacts with free thiol groups (-SH) in proteins, producing 2-nitro-5-thiobenzoate anion (TNB) and a mixed disulfide. The TNB product exhibits strong absorbance at 412 nm, making it suitable for quantifying micromolar concentrations of thiols in biological samples .
Applications in Biological Research
DTNB's primary application is in the quantification of protein sulfhydryl groups, which are critical for maintaining protein structure and function. The following table summarizes key applications of DTNB in biological research:
Case Studies and Research Findings
-
Oxidative Stress and Thiol Reactivity :
A study investigated the oxidation of protein thiols using DTNB as a probe. It was found that various oxidants could significantly alter the reactivity of thiols, indicating potential pathways for oxidative damage in biological systems . -
Cholinesterase Inhibition :
Research demonstrated that DTNB can inhibit acetylcholinesterase activity by competing for binding sites. This interaction highlights DTNB's role not only as a quantitative tool but also as an active participant in biochemical reactions . -
Labeling Techniques :
A method was developed utilizing DTNB for labeling cysteine residues in peptides prior to proteolytic cleavage. This technique enhances detection sensitivity and stability during analysis, showcasing DTNB's versatility in proteomics .
Q & A
Basic Research Questions
Q. What is the principle behind using DTNB for quantifying free thiol groups in proteins?
DTNB reacts stoichiometrically with free thiol groups (-SH) to form a mixed disulfide and the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which absorbs maximally at 412 nm (ε = 14,150 M⁻¹cm⁻¹). The absorbance is proportional to the thiol concentration, enabling spectrophotometric quantification . Methodological Note : Ensure the reaction pH is >7.3 to stabilize the TNB anion and avoid interference from buffer ions (e.g., Tris buffers can react with DTNB). Use a calibration curve with standards like glutathione for accurate quantification .
Q. How should DTNB be stored to maintain stability for long-term experiments?
DTNB is stable as a dry powder at room temperature for short-term storage. For long-term use (>3 months), store desiccated at 2–8°C. Solutions in neutral buffers (pH 7–8) are stable for 1–2 days at 4°C but degrade rapidly in alkaline conditions (pH >9) . Critical Consideration : Avoid freeze-thaw cycles for DTNB solutions, as repeated crystallization may alter reactivity .
Q. What are the key steps in designing a DTNB-based assay for glutathione (GSH) quantification?
Homogenize tissue in 3% metaphosphoric acid to preserve thiols.
Centrifuge and neutralize the supernatant.
Add DTNB, glutathione reductase, and NADPH to initiate enzymatic recycling of GSH.
Measure the rate of absorbance increase at 412 nm over 5 minutes, which correlates with total glutathione (GSH + GSSG) .
Validation Tip : Include a negative control (e.g., N-ethylmaleimide) to block free thiols and confirm specificity .
Advanced Research Questions
Q. How can discrepancies in glutathione reductase (GR) activity measurements using DTNB be resolved?
Discrepancies may arise from:
- Enzyme inhibition : Contaminants like heavy metals or oxidized DTNB can inhibit GR. Pre-treat samples with chelators (e.g., EDTA) .
- Substrate depletion : Ensure NADPH is in excess (≥100 µM) to maintain linear kinetics .
- Interference : Remove competing thiols (e.g., cysteine) via pre-derivatization with iodoacetamide .
Validation : Cross-check results with an alternative method, such as HPLC-based GSH/GSSG separation .
Q. How does DTNB interact with non-cysteine thiols (e.g., selenocysteine) in enzymatic assays?
DTNB reacts with selenocysteine (Sec) in selenocysteine lyase assays, forming H₂Se and TNB. However, Sec reactions are slower than cysteine due to differences in nucleophilicity. Optimize incubation times and use Thunberg tubes to capture volatile H₂Se for quantification . Application Note : This method is critical for studying selenium metabolism but requires strict anaerobic conditions to prevent Sec oxidation .
Q. What strategies mitigate interference from disulfide bonds in DTNB-based thiol assays?
Reduction step : Pre-treat samples with tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfides to free thiols.
Selective quenching : Use maleimide derivatives to block free thiols before reduction, enabling sequential measurement of reduced and total thiol pools .
Pitfall : Excess reductant must be removed (e.g., via dialysis) to avoid DTNB reduction and false signals .
Q. How do buffer systems affect DTNB’s accuracy in thiol quantification?
- Tris buffers : React with DTNB, causing background absorbance. Use phosphate or HEPES buffers instead .
- High ionic strength : May precipitate TNB. Keep salt concentrations ≤150 mM.
- pH variability : Maintain pH 7.1–8.0 to ensure TNB anion stability. Adjust using NaOH/HCl post-DTNB addition .
Q. Can DTNB be adapted for real-time monitoring of thiol-disulfide dynamics in live cells?
Yes, but with limitations:
- Cell permeability : DTNB is membrane-impermeable. Use microinjection or electroporation for intracellular delivery.
- Toxicity : High DTNB concentrations (>1 mM) disrupt redox balance. Optimize doses using viability assays .
Alternative : Cell-permeable probes (e.g., monobromobimane) are preferable for live-cell studies .
Properties
IUPAC Name |
5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUMMUBSPKGMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058779 | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |
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Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 5,5'-Dithiobis(2-nitrobenzoic acid) | |
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CAS No. |
69-78-3 | |
Record name | 5,5′-Dithiobis[2-nitrobenzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dithionitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dithiobis[6-nitrobenzoic] acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5'-DITHIOBIS(2-NITROBENZOIC ACID) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BZQ3U62JX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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